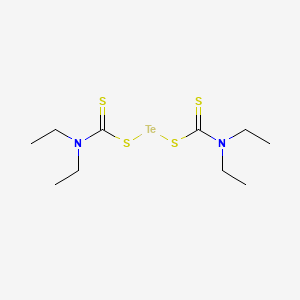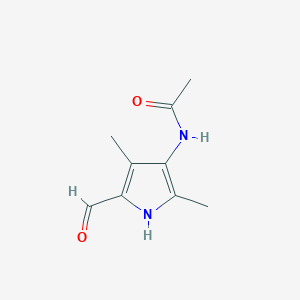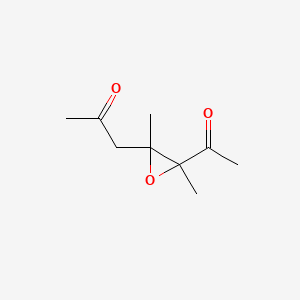
bis-(Diethyldithiocarbamato-S,S')tellurium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(Diethyldithiocarbamato-S,S’)tellurium: is an organotellurium compound with the molecular formula C10H24N2S4Te It is a coordination complex where tellurium is bonded to two diethyldithiocarbamate ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Diethyldithiocarbamato-S,S’)tellurium typically involves the reaction of tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for bis-(Diethyldithiocarbamato-S,S’)tellurium are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: Bis-(Diethyldithiocarbamato-S,S’)tellurium can undergo oxidation reactions, where the tellurium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to lower oxidation states of tellurium using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands. This can be achieved using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Nucleophiles such as phosphines, amines; reactions are conducted in solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New tellurium complexes with different ligands.
科学研究应用
Chemistry: Bis-(Diethyldithiocarbamato-S,S’)tellurium is used as a precursor for the synthesis of other tellurium-containing compounds. It is also employed in the study of coordination chemistry and the development of new ligands.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for studying biological interactions and mechanisms.
Industry: In the industrial sector, bis-(Diethyldithiocarbamato-S,S’)tellurium is used in the production of semiconductors and other electronic materials. It is also utilized in the synthesis of catalysts and other functional materials.
作用机制
The mechanism by which bis-(Diethyldithiocarbamato-S,S’)tellurium exerts its effects involves coordination to various molecular targets. The tellurium center can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
相似化合物的比较
Bis-(Diethyldithiocarbamato)zinc: Similar coordination complex with zinc instead of tellurium.
Bis-(Diethyldithiocarbamato)copper: Copper analog with similar ligand structure.
Bis-(Diethyldithiocarbamato)nickel: Nickel complex with diethyldithiocarbamate ligands.
Uniqueness: Bis-(Diethyldithiocarbamato-S,S’)tellurium is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its zinc, copper, and nickel counterparts
属性
CAS 编号 |
15080-52-1 |
|---|---|
分子式 |
C10H20N2S4Te |
分子量 |
424.1 g/mol |
IUPAC 名称 |
diethylcarbamothioylsulfanyltellanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Te/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
NMNOWQICZVBOIQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)S[Te]SC(=S)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

